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Compound of Interest

Compound Name: Fluorescent Red Mega 500

Cat. No.: B12058957

Get Quote

Abstract & Principle
Characterizing drug-plasma protein binding is a critical step in ADME (Absorption, Distribution,

Metabolism, Excretion) profiling.[1][2] Traditional assays using blue-shifted dyes (e.g., ANS)

suffer from high background interference due to the intrinsic fluorescence of many small-

molecule drugs and plasma components.

Red Mega 500 is a solvatochromic fluorophore designed to overcome these limitations. It

operates on a Twisted Intramolecular Charge Transfer (TICT) mechanism:

Aqueous Buffer (Unbound): The dye exists in a non-radiative TICT state (fluorescence

quenched).

Hydrophobic Pocket (Bound): Upon binding to HSA (primarily Sudlow Sites), the molecular

rotation is restricted, and the environment becomes apolar. This suppresses the TICT state,

resulting in a massive increase in fluorescence quantum yield ("Turn-ON" effect).
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Red-Shifted Emission: Emission >600 nm minimizes interference from blue/green

autofluorescent compounds.

High Sensitivity: Low background in unbound state eliminates the need for separation steps

(Mix-and-Read).

HTS Compatible: Stable signal in 384-well and 1536-well formats.

Experimental Workflow (Logic Map)
The following diagram illustrates the critical path for the assay, including the "Self-Validating"

control steps required for data integrity.
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Phase 1: Preparation

Phase 2: Probe Validation (Kd)

Phase 3: Displacement Assay

Start: Experimental Design

Prep Stocks:
1. HSA (PBS)

2. Red Mega 500 (DMSO)
3. Test Compounds

Assay Buffer Optimization:
PBS + 10% Glycerol + 0.01% NP-40

Titrate HSA (0 - 10 µM)
vs Fixed Probe (500 nM)

Calculate Kd
Select [HSA] at ~80% Saturation

Add 20 µL Master Mix
(HSA + Red Mega 500)

Defines [HSA]

Dispense 15 µL Compounds
(Test + Controls)

Incubate
30 min @ RT (Dark)

Read Fluorescence
Ex 500nm / Em 610nm

Data Analysis:
Calculate % Inhibition & IC50

Click to download full resolution via product page
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Caption: Operational workflow for Red Mega 500 HSA binding assay. Phase 2 is critical for

batch-specific calibration.

Materials & Instrumentation
Reagents

Component Specification Purpose

Probe
Red Mega 500 (e.g.,

Sigma/BroadPharm)

Fluorescent tracer.

Solvatochromic.

Protein
HSA (Fatty acid-free, Globulin-

free)

Target protein.[3] Purity is

critical to avoid false binding.

Buffer Base PBS (pH 7.[3]4) Physiological backbone.

Stabilizer Glycerol (10% v/v)

CRITICAL: Stabilizes HSA

structure and enhances probe

quantum yield [1].

Surfactant NP-40 (0.01% v/v)

CRITICAL: Prevents

aggregation of hydrophobic

test compounds (false

positives) [1].

Pos. Control Piroxicam or Warfarin
Known high-affinity binders

(Sudlow Site I/II).

Neg. Control DMSO Vehicle control (0% Inhibition).

Instrumentation Settings
Reader: Multi-mode microplate reader (e.g., Tecan Infinite, BMG PHERAstar).

Plate Type: 384-well, Black, Flat-bottom (Corning 3573 or equiv).[3][4]

Optical Configuration:

Excitation: 500 nm (Bandwidth 10 nm)

Emission: 610 nm (Bandwidth 20 nm) [Note 1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.researchgate.net/publication/259587579_A_fluorescence-based_high_throughput_assay_for_the_determination_of_small_molecule-human_serum_albumin_protein_binding
https://www.researchgate.net/publication/259587579_A_fluorescence-based_high_throughput_assay_for_the_determination_of_small_molecule-human_serum_albumin_protein_binding
https://www.researchgate.net/publication/259587579_A_fluorescence-based_high_throughput_assay_for_the_determination_of_small_molecule-human_serum_albumin_protein_binding
https://pmc.ncbi.nlm.nih.gov/articles/PMC3959589/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058957?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gain: Optimized to 80% saturation for the "HSA + Probe" control.

Z-Position: Optimized for well volume.

> Note 1 (Spectral Check): While some literature cites Red Mega 500 emission near 532 nm

[1], commercial "Red" variants and the "Mega" designation often imply large Stokes shifts with

emission >600 nm [2]. Always perform a spectral scan on your specific lot of dye + HSA before

the first run.

Detailed Protocol
Step 1: Buffer Preparation (The "Stabilized System")
Standard PBS alone yields lower signal-to-noise ratios. The addition of Glycerol and NP-40 is

non-negotiable for HTS reliability.

Prepare 10X PBS. Dilute to 1X with ultrapure water.

Add Glycerol to a final concentration of 10% (v/v).

Add NP-40 to a final concentration of 0.01% (v/v).[3]

Adjust pH to 7.4 if necessary. Filter sterilize (0.22 µm) to remove particulates that scatter

light.

Step 2: Determination (Probe Binding Affinity)
Before testing drugs, you must define the affinity of the probe itself to select the optimal protein

concentration.

Probe Stock: Prepare 10 mM Red Mega 500 in DMSO. Dilute to 1 µM (2x) in Assay Buffer.

HSA Titration: Prepare serial dilutions of HSA in Assay Buffer (Range: 0 to 20 µM).

Plate Setup:

20 µL HSA dilution.

20 µL Probe (Final conc: 500 nM).[3]
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Incubate: 30 mins at Room Temperature (RT) in the dark.

Read: Measure Fluorescence Intensity (FI).

Analysis: Plot FI vs. [HSA]. Fit to a one-site specific binding model.

Target: Select [HSA] that yields ~70-80% of maximal fluorescence (

). Typically, this is 0.2 mg/mL (~3 µM) [1].[3]

Step 3: Drug Displacement Assay (The Screen)
This protocol assumes a final assay volume of 40 µL in a 384-well plate.

Compound Preparation:

Prepare 10 mM stocks of test compounds in DMSO.

Dispense 15 µL of diluted compounds into the assay plate.

Controls: Include Piroxicam (High binder) and DMSO (No binder).[3]

Master Mix Preparation:

Prepare Buffer containing 3 µM HSA and 500 nM Red Mega 500 (Concentrations based

on Step 2 optimization).

Note: Premixing HSA and Probe ensures the complex is formed before challenging with

the drug, although simultaneous addition is also acceptable for equilibrium assays.

Reaction Initiation:

Add 20 µL of Master Mix to the 15 µL of compounds.

Final Concentrations: HSA (~1.5 µM), Probe (250 nM), Compound (Variable).

Incubation:

Centrifuge plate (1 min, 1000 x g) to remove bubbles.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.researchgate.net/publication/259587579_A_fluorescence-based_high_throughput_assay_for_the_determination_of_small_molecule-human_serum_albumin_protein_binding
https://www.researchgate.net/publication/259587579_A_fluorescence-based_high_throughput_assay_for_the_determination_of_small_molecule-human_serum_albumin_protein_binding
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058957?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shake orbitally (2 min).

Incubate 30 mins at RT, protected from light.

Detection:

Read Fluorescence Intensity (Ex 500 / Em 610).

Data Analysis & Interpretation
Z-Factor Calculation (Assay Robustness)
Validate the plate quality using the controls:

(DMSO): High Fluorescence (Probe bound to HSA).

(Piroxicam): Low Fluorescence (Probe displaced).

Acceptance Criteria:

.[3]

Percent Inhibition
Normalize data to controls:

Determination
Plot % Inhibition vs. Log[Compound]. Fit to the Hill equation:

Troubleshooting & "Self-Validating" Checks
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Issue Probable Cause Corrective Action

Low Signal Window Probe not binding HSA

Check pH. HSA undergoes

conformational change (N-F

transition) below pH 6.0.

Ensure pH 7.4.

High Background (No HSA) Probe aggregation

Increase NP-40. The dye is

hydrophobic; ensure 0.01%

surfactant is present.

False Positives Compound autofluorescence

Read "Compound Only" plate.

If compound fluoresces at

610nm, subtract this value

from the assay signal.

Variable Data Temperature fluctuations

Thermostat reader. HSA

binding thermodynamics are

temperature-sensitive. Keep at

25°C constant.
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Foundational text defining Site I (Warfarin) and Site II (Indole/Benzodiazepine) targeted in
displacement assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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